4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine is a compound characterized by its complex structure comprising pyrimidine and piperazine moieties, chlorinated at multiple positions and possessing methylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine generally involves multi-step reactions starting from readily available pyrimidine precursors. Key steps include:
Chlorination: Selective introduction of chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
Nucleophilic Substitution: Using 6-chloro-2-(methylsulfanyl)-4-pyrimidinylamine to react with piperazine derivatives, forming the piperazino-pyrimidine linkage.
Final Assembly: Coupling the resulting intermediate with additional methylsulfanyl groups, finalizing the compound’s structure.
Industrial Production Methods
On an industrial scale, these synthetic steps are optimized for large-scale production, involving:
Automated Synthesis Reactors: To ensure precise temperature and pressure control.
High-Yield Conditions: Employing catalysts and reagents that maximize yields while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target chlorinated positions, replacing them with hydrogen or other substituents.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxone, often in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of base catalysts.
Major Products Formed
Oxidized Derivatives: Sulfoxides or sulfones.
Reduced Derivatives: Dechlorinated compounds.
Substituted Compounds: Derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interaction with biological molecules and potential as a bioactive compound.
Medicine: Explored for therapeutic applications, particularly in targeting diseases involving oxidative stress or as antimicrobial agents.
Industry: Employed in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine exerts its effects involves:
Molecular Targets: Interaction with enzymes and receptors, possibly inhibiting or activating certain biochemical pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial growth, or interference with specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(methylsulfanyl)pyrimidine: Shares the chlorinated pyrimidine core.
Piperazino-pyrimidine Derivatives: Compounds with similar structural frameworks but different functional groups.
Unique Attributes
4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine stands out due to its specific substitution pattern and dual methylsulfanyl groups, which can impart unique reactivity and biological properties.
Properties
IUPAC Name |
4-chloro-6-[4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N6S2/c1-23-13-17-9(15)7-11(19-13)21-3-5-22(6-4-21)12-8-10(16)18-14(20-12)24-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGZCYPWYZRTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC(=NC(=N3)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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